molecular formula C22H34O2 B1238466 7,10,13,16,19-Docosapentaenoic acid CAS No. 2234-74-4

7,10,13,16,19-Docosapentaenoic acid

Cat. No.: B1238466
CAS No.: 2234-74-4
M. Wt: 330.5 g/mol
InChI Key: YUFFSWGQGVEMMI-RCHUDCCISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,10,13,16,19-Docosapentaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the enzymatic transesterification of beef tallow using experimental enzyme catalysts with short-chain alcohols like methanol and hexane .

Industrial Production Methods: Industrial production of this compound often involves the extraction from marine oils, such as fish oil, followed by purification processes. These processes include molecular distillation and chromatography to isolate the desired fatty acid .

Chemical Reactions Analysis

Types of Reactions: 7,10,13,16,19-Docosapentaenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7,10,13,16,19-Docosapentaenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,10,13,16,19-Docosapentaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for bioactive lipid mediators that play roles in inflammation and cell signaling pathways . The molecular targets include enzymes involved in lipid metabolism and receptors that mediate anti-inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 7,10,13,16,19-Docosapentaenoic acid is unique due to its specific double bond positions, which confer distinct biological activities and health benefits. Its role in cardiovascular and neurological health, as well as its potential anti-inflammatory properties, make it a compound of significant interest in scientific research .

Biological Activity

7,10,13,16,19-Docosapentaenoic acid (DPA), an omega-3 fatty acid, is a significant component in the biosynthesis of longer-chain polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). It plays crucial roles in various biological processes, including anti-inflammatory responses and cellular membrane integrity. This article explores the biological activity of DPA, emphasizing its metabolic pathways, effects on human health, and potential therapeutic applications.

Metabolism of Docosapentaenoic Acid

The metabolism of DPA is complex and involves several enzymatic steps. Research indicates that DPA can be converted into DHA through a series of elongation and desaturation reactions. Specifically, rat liver studies show that DPA is metabolized to 24:5(n-3) and subsequently to 24:6(n-3), which is then converted to DHA via beta-oxidation pathways. Notably, this process occurs independently of a 4-desaturase enzyme, highlighting a unique metabolic pathway for DPA .

Key Metabolic Pathways:

  • Conversion to DHA: DPA → 24:5(n-3) → 24:6(n-3) → DHA
  • Beta-Oxidation: Involves the breakdown of fatty acids to generate energy.

Biological Functions

DPA serves multiple biological functions that are critical for maintaining cellular health:

  • Cell Membrane Integrity: As a component of phospholipids in cell membranes, DPA contributes to membrane fluidity and functionality. A deficiency in DPA can lead to compromised cellular structures .
  • Cholesterol Transport and Oxidation: DPA is involved in cholesterol metabolism, potentially lowering plasma cholesterol levels and impacting cardiovascular health .
  • Precursor for Eicosanoids: DPA acts as a precursor for various bioactive lipids that modulate inflammation and immune responses. It influences the synthesis of prostanoids and other lipid mediators derived from arachidonic acid .

Clinical Implications

Numerous studies have explored the health benefits associated with DPA supplementation:

  • Cardiovascular Health: Increased intake of omega-3 fatty acids, including DPA, has been linked to reduced risk factors for cardiovascular disease. Cohort studies suggest that higher levels of n-3 PUFAs correlate with lower incidences of coronary thrombosis and hypertension .
  • Anti-Inflammatory Effects: DPA has been shown to modulate inflammatory responses by altering the production of eicosanoids from arachidonic acid. It can inhibit the synthesis of pro-inflammatory mediators while promoting the formation of anti-inflammatory compounds .

Case Studies

Case Study 1: Supplementation Effects on Inflammatory Markers
A study involving participants supplemented with omega-3 fatty acids (including DPA) demonstrated significant reductions in inflammatory biomarkers such as C-reactive protein (CRP) and interleukin-6 (IL-6). The findings suggest that dietary intake of DPA can positively influence inflammatory pathways in humans .

Case Study 2: Impact on Lipid Profiles
In another clinical trial, participants consuming fish oil rich in omega-3s showed improved lipid profiles over a 12-week period. The study indicated that increased intake led to higher levels of EPA and DHA in plasma phospholipids, confirming the role of DPA as a precursor in lipid metabolism .

Properties

IUPAC Name

(7E,10E,13E,16E,19E)-docosa-7,10,13,16,19-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFFSWGQGVEMMI-RCHUDCCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2234-74-4
Record name 7,10,13,16,19-Docosapentaenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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